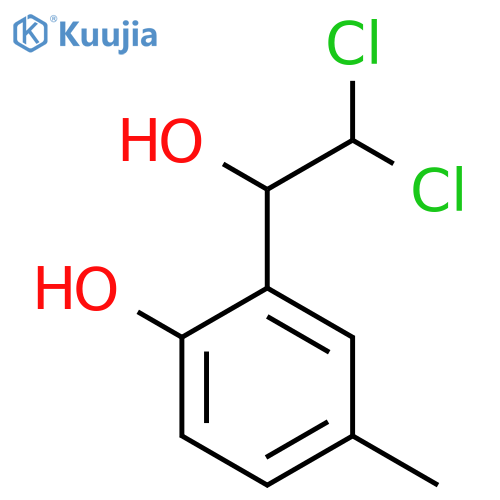

Cas no 2807454-94-8 (2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol)

2807454-94-8 structure

商品名:2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol 化学的及び物理的性質

名前と識別子

-

- 2807454-94-8

- MFCD34759740

- 2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol

-

- インチ: 1S/C9H10Cl2O2/c1-5-2-3-7(12)6(4-5)8(13)9(10)11/h2-4,8-9,12-13H,1H3

- InChIKey: IGOAOQQXYOOJDV-UHFFFAOYSA-N

- ほほえんだ: ClC(C(C1C(=CC=C(C)C=1)O)O)Cl

計算された属性

- せいみつぶんしりょう: 220.0057849g/mol

- どういたいしつりょう: 220.0057849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 40.5Ų

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB608771-25g |

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol; . |

2807454-94-8 | 25g |

€867.00 | 2024-07-19 | ||

| abcr | AB608771-5g |

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol; . |

2807454-94-8 | 5g |

€297.10 | 2024-07-19 | ||

| abcr | AB608771-10g |

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol; . |

2807454-94-8 | 10g |

€467.20 | 2024-07-19 |

2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2807454-94-8 (2-(2,2-Dichloro-1-hydroxyethyl)-4-methylphenol) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2807454-94-8)

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):176/277/514